molecular formula C4H8S B1580642 2,2-Dimethylthiirane CAS No. 3772-13-2

2,2-Dimethylthiirane

Cat. No.: B1580642
CAS No.: 3772-13-2
M. Wt: 88.17 g/mol
InChI Key: HGJOFJDIHKHKAU-UHFFFAOYSA-N
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Description

Scientific Research Applications

2,2-Dimethylthiirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.

    Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer and antibacterial properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of isobutylene oxide with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, yielding this compound as the primary product.

Another method involves the ring expansion of 2-(halomethyl)thiiranes. For example, 2-(chloromethyl)thiirane can undergo alkaline hydrolysis to produce this compound. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves the large-scale synthesis of isobutylene oxide followed by its reaction with hydrogen sulfide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiirane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiirane derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: The parent compound of 2,2-Dimethylthiirane, with a simpler structure.

    2,3-Dimethylthiirane: A similar compound with methyl groups at different positions.

    2-Isopropylthiirane: Another derivative with an isopropyl group instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its stability and ease of synthesis make it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOFJDIHKHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191151
Record name 2,2-Dimethylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-13-2
Record name 2,2-Dimethylthiirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylthiirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylthiirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 2,2-dimethylthiirane?

A1: this compound (isobutylene sulfide) has the molecular formula C4H8S. It is a cyclic sulfide with a three-membered ring containing one sulfur atom and two carbon atoms, with two methyl groups attached to one of the carbon atoms.

Q2: What are the typical products formed during the cationic ring-opening polymerization of this compound?

A3: The cationic polymerization of this compound yields a mixture of crystalline and amorphous polymers. The amorphous polymer results from a combination of head-to-tail, head-to-head, and tail-to-tail polymerization mechanisms. [] This phenomenon is also observed, although to a lesser extent, in the cationic polymerization of isobutylene oxide. []

Q3: Can this compound be copolymerized with other monomers?

A4: Yes, this compound can be copolymerized with other monomers like elemental sulfur. This reaction, initiated by sodium thiophenolate in benzene, produces copolymers containing short polysulfide chains. [] Notably, with sufficient sulfur, diads of this compound are absent in the resulting copolymer. [] Moreover, this compound can copolymerize with styrene and methacrylates through free-radical polymerization, introducing degradable thioester functionalities into the polymer backbone. []

Q4: Are there any spectroscopic data available for identifying this compound?

A5: Yes, the rotational spectrum of this compound has been extensively studied. It has been characterized for its ground and torsionally excited states, allowing for the determination of rotational and centrifugal distortion constants. [] Additionally, the spectra of 13C and 34S isotopomers have been assigned, providing information about the molecule's structure. [, ] Further studies have even determined the 33S nuclear quadrupole coupling constants from its hyperfine structure. [, ]

Q5: What are the potential applications of this compound in materials science?

A6: this compound shows potential as a building block for polymers with degradable thioester linkages. [] This property makes these polymers attractive for applications requiring controlled degradation, such as biomedical devices or environmentally friendly plastics.

Q6: How does this compound interact with Lewis acids?

A7: Lewis acids like copper(II) triflate or indium(III) triflate can catalyze the ring-opening of this compound by deactivated aromatic amines. [, ] This reaction leads to the formation of 2-(arylamino)ethanethiols, which are valuable precursors for synthesizing 1,4-benzothiazine derivatives. [, ] The regioselectivity of this reaction depends on the specific Lewis acid catalyst and the substituents on the arylamine. [, ]

Q7: What is the behavior of this compound under high-pressure conditions?

A8: Under high pressure, this compound reacts with carbon disulfide in the presence of triethylamine to yield 4,4-dimethyl-1,3-dithiolane-2-thione almost quantitatively. [] This reaction, catalyzed by tertiary amines, proceeds with a negative activation volume, indicating that pressure accelerates the reaction rate. []

Q8: How does this compound compare to isobutylene oxide in its polymerization behavior?

A9: While both this compound and isobutylene oxide undergo cationic polymerization, there are key differences in their behavior. The longer C-S bond in the sulfide results in less steric hindrance compared to the oxide, leading to differences in polymer stereoregularity. [] Moreover, this compound exhibits a greater tendency for head-to-head and tail-to-tail additions during polymerization, resulting in a higher proportion of amorphous polymer compared to isobutylene oxide. []

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